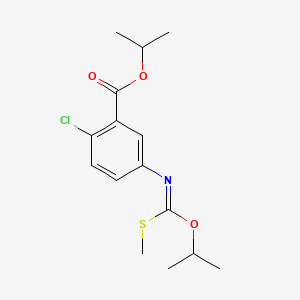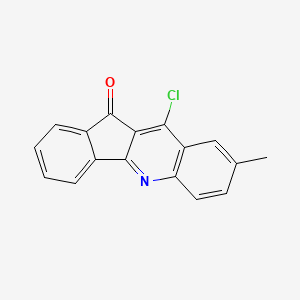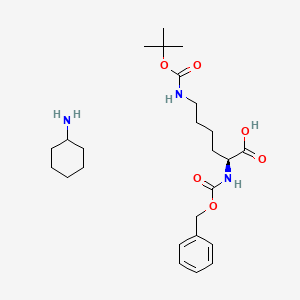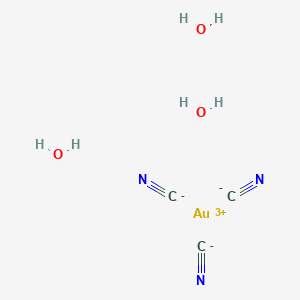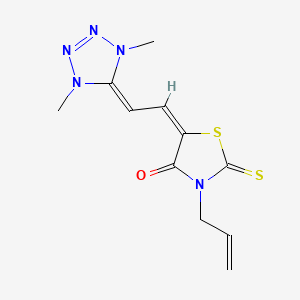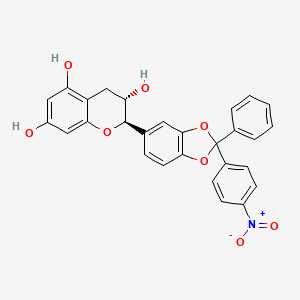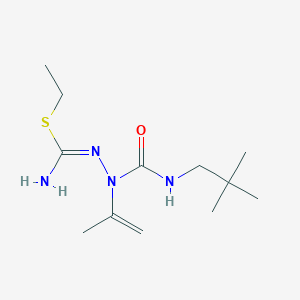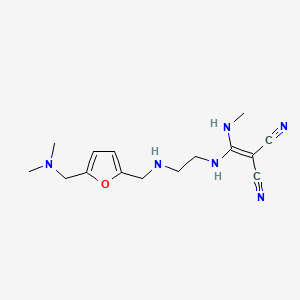
Benzoic acid, 4-((((4,5-dihydro-5-thioxo-1,3,4-thiadiazol-2-yl)azo)(2-hydroxyphenyl)methylene)amino)-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Benzoic acid, 4-((((4,5-dihydro-5-thioxo-1,3,4-thiadiazol-2-yl)azo)(2-hydroxyphenyl)methylene)amino)- is a complex organic compound that features a benzoic acid core with a 1,3,4-thiadiazole ring and an azo linkage
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Benzoic acid, 4-((((4,5-dihydro-5-thioxo-1,3,4-thiadiazol-2-yl)azo)(2-hydroxyphenyl)methylene)amino)- typically involves multiple steps:
Formation of the 1,3,4-thiadiazole ring: This can be achieved through the cyclization of thiosemicarbazide with carbon disulfide under basic conditions.
Azo coupling reaction: The 1,3,4-thiadiazole derivative is then diazotized and coupled with a phenolic compound to form the azo linkage.
Condensation reaction: The resulting azo compound is then condensed with benzoic acid under acidic conditions to form the final product.
Industrial Production Methods
Industrial production of this compound would likely involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and stringent quality control measures to ensure high yield and purity.
化学反应分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thiadiazole ring and the phenolic hydroxyl group.
Reduction: The azo linkage can be reduced to form the corresponding amine derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at various positions on the benzoic acid and thiadiazole rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation can be used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are commonly used under controlled conditions.
Major Products
Oxidation: Products include quinones and sulfoxides.
Reduction: Products include amines and hydrazines.
Substitution: Various substituted derivatives depending on the reagents used.
科学研究应用
Chemistry
Catalysis: The compound can act as a ligand in coordination chemistry, forming complexes with transition metals.
Sensing: It can be used in the development of chemical sensors due to its azo linkage and thiadiazole ring.
Biology
Antimicrobial: The compound exhibits antimicrobial properties and can be used in the development of new antibiotics.
Antioxidant: It has potential antioxidant activity, making it useful in preventing oxidative stress-related diseases.
Medicine
Drug Development: The compound can be a lead molecule in the development of new therapeutic agents for various diseases.
Industry
Dyes and Pigments: The azo linkage makes it suitable for use in dyes and pigments.
Polymers: It can be incorporated into polymer matrices to enhance their properties.
作用机制
The compound exerts its effects through various mechanisms:
Molecular Targets: It can interact with enzymes and proteins, inhibiting their activity.
Pathways Involved: It can modulate oxidative stress pathways, inflammatory pathways, and microbial cell wall synthesis.
相似化合物的比较
Similar Compounds
Benzoic acid derivatives: Compounds like 4-aminobenzoic acid and 4-hydroxybenzoic acid.
Thiadiazole derivatives: Compounds like 2-amino-1,3,4-thiadiazole and 2-mercapto-1,3,4-thiadiazole.
Uniqueness
Structural Complexity: The combination of benzoic acid, thiadiazole, and azo linkage is unique.
Versatility: Its ability to undergo various chemical reactions and its wide range of applications make it distinct from other similar compounds.
属性
CAS 编号 |
134895-16-2 |
|---|---|
分子式 |
C16H11N5O3S2 |
分子量 |
385.4 g/mol |
IUPAC 名称 |
4-[[(2-hydroxyphenyl)-[(2-sulfanylidene-3H-1,3,4-thiadiazol-5-yl)diazenyl]methylidene]amino]benzoic acid |
InChI |
InChI=1S/C16H11N5O3S2/c22-12-4-2-1-3-11(12)13(18-19-15-20-21-16(25)26-15)17-10-7-5-9(6-8-10)14(23)24/h1-8,22H,(H,21,25)(H,23,24) |
InChI 键 |
NUABUSMHVQLVRM-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C(C(=C1)C(=NC2=CC=C(C=C2)C(=O)O)N=NC3=NNC(=S)S3)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


